Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate
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Overview
Description
Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is a complex organic compound that features a unique structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate typically involves multi-step organic reactions. One common method includes the nitration of a phenylmethoxybenzene derivative, followed by amination and subsequent coupling with a propargyl ester. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect cellular pathways and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-aminophenyl)prop-2-ynoate
- Methyl 3-(3-amino-4-methylaminophenyl)prop-2-ynoate
- Methyl 3-(3-methylphenyl)prop-2-enoate
Uniqueness
Methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate is unique due to the presence of both nitro and amino groups on the phenyl ring, along with the phenylmethoxy group. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C17H14N2O5 |
---|---|
Molecular Weight |
326.30 g/mol |
IUPAC Name |
methyl 3-(2-amino-5-nitro-3-phenylmethoxyphenyl)prop-2-ynoate |
InChI |
InChI=1S/C17H14N2O5/c1-23-16(20)8-7-13-9-14(19(21)22)10-15(17(13)18)24-11-12-5-3-2-4-6-12/h2-6,9-10H,11,18H2,1H3 |
InChI Key |
ZBBXLAORWSJJJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=C(C(=CC(=C1)[N+](=O)[O-])OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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